N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Description
N-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a structurally complex molecule featuring a tetrahydronaphthalene core substituted with hydroxyl and methoxy groups, linked via a methyl bridge to a 2-oxoimidazolidine carboxamide moiety. The hydroxyl and methoxy groups on the tetrahydronaphthalene ring may enhance solubility, while the imidazolidine carboxamide could contribute to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-23-12-4-5-13-11(9-12)3-2-6-16(13,22)10-18-15(21)19-8-7-17-14(19)20/h4-5,9,22H,2-3,6-8,10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKHJAXIOBCAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)N3CCNC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structure includes a tetrahydronaphthalene core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is S, featuring a sulfonamide group and a hydroxyl group that may contribute to its biological activity. The presence of methoxy and hydroxyl groups enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit fatty acid amide hydrolases (FAAH), which are involved in the degradation of endocannabinoids. By inhibiting these enzymes, the compound may elevate endocannabinoid levels, potentially influencing pain perception and inflammation pathways .
- Cell Cycle Modulation : In various studies on cancer cell lines, compounds with similar structures have demonstrated the ability to induce cell cycle arrest and apoptosis. The mechanism often involves the modulation of signaling pathways such as Wnt/β-Catenin and MAPK pathways .
- Apoptosis Induction : Evidence suggests that this compound can trigger intrinsic apoptotic pathways in cancer cells. This is characterized by mitochondrial membrane depolarization and activation of caspases, leading to programmed cell death .
Cytotoxicity and Selectivity
A study evaluating the cytotoxic effects of related compounds showed significant selectivity towards cancer cell lines compared to normal cells. For instance:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 42.8 | 6.9 |
| MCF-7 (Breast) | Not significantly different from normal cells | 9.1 |
| SiHa (Cervical) | Highest resistance observed | 5.3 |
| MCF-12F (Normal) | 296.3 | - |
These results indicate that this compound may selectively target cancer cells while sparing normal cells .
Molecular Docking Studies
Molecular docking studies have demonstrated that this compound interacts with pro-survival proteins such as Bcl-2 and mTOR. These interactions suggest potential pathways through which the compound can exert its anti-cancer effects by disrupting survival signals in tumor cells .
Case Studies
Several case studies have highlighted the effectiveness of compounds structurally related to this compound in preclinical models:
- Triple-Negative Breast Cancer (TNBC) : In vitro studies showed that related compounds induced significant apoptosis in TNBC cell lines through mitochondrial pathway activation .
- Prostate Cancer : Similar compounds were found to inhibit proliferation in prostate cancer cell lines via cell cycle arrest mechanisms and apoptosis induction .
Scientific Research Applications
Neuroscience
One of the most promising applications of this compound lies in the field of neuroscience. Research indicates that it may inhibit the formation of neurotoxic amyloid beta oligomers, specifically targeting the amyloid beta 1-42 monomer implicated in Alzheimer's disease pathology. This suggests potential therapeutic effects in treating neurodegenerative diseases.
Medicinal Chemistry
The compound belongs to the class of hydrazide-hydrazone derivatives, which have been extensively studied for their biological activities. The presence of the imidazolidine structure enhances its potential as a scaffold for developing new drugs targeting various diseases, including cancer and inflammatory disorders. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Case Study 1: Alzheimer's Disease Research
In a study focusing on Alzheimer's disease, researchers explored the inhibitory effects of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide on amyloid beta oligomer formation. The results indicated that this compound significantly reduced the aggregation of amyloid beta peptides in vitro, offering insights into its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 2: Drug Development
Another research initiative aimed at developing novel drugs based on imidazolidine derivatives highlighted the structural versatility of compounds like this compound. The study emphasized its role as a lead compound in synthesizing analogs with enhanced biological activity against various diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Tetrahydronaphthalene Substitutions :
- The target compound uniquely combines hydroxyl and methoxy groups at positions 1 and 6 of the tetrahydronaphthalene ring, which may improve water solubility compared to unsubstituted analogs like (a) and (c) .
- Compound (c) features a carbonitrile group, increasing lipophilicity but reducing hydrogen-bonding capacity.
Heterocyclic Moieties: The 2-oxoimidazolidine carboxamide in the target compound contrasts with the pyrimidine-thioxo system in the analog. The latter’s sulfur atom could enhance binding to metal-containing enzymes .
Pharmacological Implications: The hydroxyl and methoxy groups in the target compound may confer antioxidant or anti-inflammatory properties, common in polyphenolic tetrahydronaphthalene derivatives . The compound’s thioxo-pyrimidine core is structurally reminiscent of protease inhibitors, suggesting divergent therapeutic targets compared to the imidazolidine-based target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
